2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine
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Overview
Description
2-butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine is an imidazopyridine.
Scientific Research Applications
Biological Activity Screening
- Compounds similar to 2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine have been synthesized and screened for biological activity against various bacteria and fungi. Some of these compounds showed moderate activity in specific concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition
- Imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibition performance against mild steel corrosion. These inhibitors are effective in acidic environments and their performance is supported by various analytical methods (Saady et al., 2021).
Antiviral Agents
- Derivatives of imidazo[4,5-b]pyridine have been evaluated against various viruses such as human cytomegalovirus, herpes simplex viruses, and varicella-zoster virus. The synthesis and biological activities of these derivatives suggest potential antiviral applications (Cundy, Holan, Otaegui, & Simpson, 1997).
Structural Analysis and Synthesis
- Studies have focused on the synthesis and structural assignment of various N-substituted imidazopyridine derivatives, including those similar to this compound. These studies provide valuable insights into the structural properties of these compounds (Werner & Pacher, 1992).
Imaging Applications
- Specific derivatives of imidazo[4,5-b]pyridine, like KR31173, have been developed and labeled for imaging angiotensin receptors using positron emission tomography (PET), highlighting the potential for diagnostic applications (Mathews et al., 2004).
properties
Molecular Formula |
C18H21ClN4 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-butyl-3-[(3-chlorophenyl)methyl]-5-methylimidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C18H21ClN4/c1-3-4-8-17-22-16-10-15(20)12(2)21-18(16)23(17)11-13-6-5-7-14(19)9-13/h5-7,9-10H,3-4,8,11,20H2,1-2H3 |
InChI Key |
IGSBEMDBQWKBHQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(N1CC3=CC(=CC=C3)Cl)N=C(C(=C2)N)C |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC(=CC=C3)Cl)N=C(C(=C2)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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